2-(6-acetyl-1H-indol-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(6-acetyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(14)8-2-3-10-9(5-12(15)16)6-13-11(10)4-8/h2-4,6,13H,5H2,1H3,(H,15,16) |
InChI Key |
YRJSPMOLNIHEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 6 Acetyl 1h Indol 3 Yl Acetic Acid and Analogues
Established Synthetic Pathways for Indole-3-Acetic Acid Scaffolds
The indole-3-acetic acid (IAA) framework is a common structural motif in biologically active compounds. wikipedia.org Several classical and modern synthetic methods have been developed for its construction.
Fischer Indole (B1671886) Synthesis Approaches
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgwikipedia.org This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement to form the indole ring. wikipedia.org
For the synthesis of indole-3-acetic acid derivatives, a suitable carbonyl compound bearing the acetic acid or a precursor functional group is required. For instance, levulinic acid or its esters can be reacted with a phenylhydrazine to yield the corresponding indole-3-acetic acid ester, which can then be hydrolyzed to the desired acid. The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as zinc chloride and aluminum chloride. wikipedia.orgwikipedia.org
Table 1: Key Features of the Fischer Indole Synthesis for Indole-3-Acetic Acids
| Feature | Description |
| Starting Materials | Phenylhydrazines and a carbonyl compound with a protected or masked acetic acid side chain. |
| Key Intermediate | Phenylhydrazone |
| Reaction Conditions | Acidic (Brønsted or Lewis acids), often at elevated temperatures. |
| Advantages | High versatility, applicable to a wide range of substituted indoles. |
| Limitations | The reaction conditions can be harsh, potentially affecting sensitive functional groups. |
Other Indole Ring Formation Reactions
Besides the Fischer synthesis, other named reactions provide access to the indole nucleus, each with its own scope and limitations. These include:
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. While historically significant, its application is often limited by harsh reaction conditions and the formation of side products.
Madelung Synthesis: This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. It is particularly useful for the synthesis of 2-alkynylindoles.
Nenitzescu Indole Synthesis: This method produces 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org
Japp-Klingemann Reaction: This reaction can be used to prepare the necessary phenylhydrazone precursors for the Fischer indole synthesis from β-keto-acids or esters and aryl diazonium salts. wikipedia.org
Carboxymethyl Side Chain Introduction
An alternative to constructing the indole ring with the side chain already in place is to introduce the carboxymethyl group at the C-3 position of a pre-formed indole nucleus. Several methods are available for this transformation:
Reaction with Glycolic Acid: Indole can be reacted with glycolic acid in the presence of a base at high temperatures (around 250 °C) to directly yield indole-3-acetic acid. wikipedia.org
From Gramine: Gramine (3-(dimethylaminomethyl)indole) can be converted to indole-3-acetonitrile (B3204565) via reaction with a cyanide source, followed by hydrolysis to afford indole-3-acetic acid. wikipedia.org
Reaction with Ethyl Diazoacetate: The reaction of indole with ethyl diazoacetate, followed by hydrolysis of the resulting ester, provides another route to indole-3-acetic acid. wikipedia.org
Approaches for Regioselective Acetylation at the C-6 Position of the Indole Nucleus
The introduction of an acetyl group specifically at the C-6 position of the indole ring is a key challenge in the synthesis of 2-(6-acetyl-1H-indol-3-yl)acetic acid. The electronic properties of the indole ring generally favor electrophilic substitution at the C-3 position, and to a lesser extent at C-2 and C-5.
Friedel-Crafts Acylation Strategies for Indole Derivatives
Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings. researchgate.netresearchgate.net However, the direct Friedel-Crafts acylation of indole itself is often unselective and can lead to polysubstitution and polymerization. To achieve regioselectivity at the C-6 position, several strategies can be employed:
Acylation of Substituted Indoles: The presence of directing groups on the indole ring can influence the position of acylation. For example, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives has been shown to proceed regioselectively to yield 6-acetyl-5-hydroxy-indole derivatives. nih.gov This suggests that a synthetic route starting from a 5-substituted indole could be a viable strategy.
Protection of the Indole Nitrogen: Protection of the indole nitrogen, for instance as an N-acetyl derivative, can alter the reactivity of the ring and influence the regioselectivity of subsequent electrophilic substitutions. However, N-acetylation deactivates the ring, often requiring harsher reaction conditions.
Table 2: Common Lewis Acids in Friedel-Crafts Acylation of Indoles
| Lewis Acid | Typical Reaction Conditions |
| Aluminum chloride (AlCl₃) | Often used in stoichiometric amounts, can be harsh. |
| Tin(IV) chloride (SnCl₄) | A milder Lewis acid, can offer better selectivity. |
| Boron trifluoride etherate (BF₃·OEt₂) | A versatile and commonly used Lewis acid. |
| Yttrium triflate (Y(OTf)₃) | Can be used in catalytic amounts, often under microwave irradiation for green chemistry applications. rsc.org |
Directed Functionalization Methods for Indole C-H Activation
Modern synthetic chemistry offers powerful tools for the direct and regioselective functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. Transition metal-catalyzed C-H activation has emerged as a promising strategy for the selective modification of the indole nucleus.
While direct C-H acetylation is still a developing area, related C-H functionalizations provide a proof-of-concept for achieving regioselectivity at otherwise less reactive positions. By employing a directing group, typically attached to the indole nitrogen, a transition metal catalyst can be guided to a specific C-H bond. Although C-2 and C-7 are the more common sites for N-directed functionalization, methodologies for targeting the C-4, C-5, and C-6 positions are being actively researched. These methods often rely on the formation of a metallacyclic intermediate that facilitates the selective C-H bond cleavage and subsequent functionalization. While not yet a standard method for C-6 acetylation of indole-3-acetic acid, the continuous development in this field suggests it as a potential future strategy.
Microwave-Assisted Synthetic Routes for Indole Acetylation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as reduced reaction times, increased yields, and enhanced purity of products. mdpi.compsu.edu In the context of indole chemistry, microwave irradiation has been successfully employed to facilitate the Friedel-Crafts acetylation of the indole nucleus, a key step in the synthesis of acetyl-substituted indole derivatives. nih.govtandfonline.com
The acetylation of indoles under microwave conditions typically involves the reaction of an indole substrate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst. researchgate.netchemijournal.com Various catalytic systems have been investigated to promote this transformation efficiently and regioselectively.
Catalytic Systems for Microwave-Assisted Indole Acetylation:
| Catalyst | Acetylating Agent | Key Features | Reference |
| H-ZSM-5 Zeolite | Acetic Anhydride | Green, heterogeneous, recyclable catalyst; promotes high conversion and selectivity for 3-acetylindole (B1664109). Reaction rates are 65-80 times faster than conventional heating. ijcrt.org | ijcrt.org |
| Copper(II) triflate (Cu(OTf)₂) | Acetic Anhydride | Efficient Lewis acid catalyst for Friedel-Crafts acetylation under mild, microwave-irradiated conditions. researchgate.net | researchgate.net |
| Tungstophosphoric acid-modified Hβ zeolite | Acetic Anhydride | A fast and green method that provides better catalytic performance than the parent Hβ zeolite due to a higher number of strongly acidic sites. researchgate.net | researchgate.net |
| Yttrium(III) triflate (Y(OTf)₃) in ionic liquid | Acid Anhydrides | The reaction is completed in a very short time using monomode microwave irradiation, and the catalyst can be reused multiple times. researchgate.net | researchgate.net |
These microwave-assisted methods provide rapid and efficient access to acetylated indoles. ijcrt.org For the synthesis of this compound, a strategy would involve the acetylation of a pre-existing 2-(1H-indol-3-yl)acetic acid derivative where the N-1 and carboxylic acid groups are suitably protected to direct the acetylation to the C-6 position. The enhanced reaction rates and yields associated with microwave heating make it an attractive alternative to conventional thermal methods. mdpi.com
Derivatization and Structural Modification of the this compound Core
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be targeted at the carboxylic acid moiety, the acetyl group, the indole nitrogen, and other positions on the indole ring.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a prime target for derivatization through esterification and amidation reactions. These transformations can alter the molecule's polarity, solubility, and potential biological interactions.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. For instance, refluxing 2-(1H-indol-3-yl)acetic acid with an alcohol (e.g., absolute ethanol) in the presence of a catalytic amount of strong acid, such as concentrated sulfuric acid, yields the corresponding ester. scielo.br Other methods include the use of diazomethane (B1218177) or its synthetic equivalents for the preparation of methyl esters. colostate.edu
Amidation: The synthesis of amides from the carboxylic acid moiety typically involves an initial activation step. Reagents such as carbonyldiimidazole (CDI) in the presence of 4-(dimethylamino)pyridine (DMAP) can be used to activate the carboxylic acid, which is then reacted with a primary or secondary amine to form the desired amide. nih.govorganic-chemistry.org Another common approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction between the carboxylic acid and an amine. nih.gov These methods are widely applicable and can be used to generate a broad range of N-substituted acetamide (B32628) derivatives. mdpi.com
Common Reagents for Esterification and Amidation:
| Reaction | Reagent/Catalyst | Conditions | Product |
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Reflux | Ethyl ester |
| Amidation | Carbonyldiimidazole (CDI), DMAP, Amine | Room Temperature | N-substituted amide |
| Amidation | EDCI, HOBt, Amine | Room Temperature | N-substituted amide |
Modifications of the Acetyl Group
The acetyl group at the C-6 position provides another handle for structural modification. A variety of chemical transformations can be performed on this keto functional group. researchgate.net For example, condensation of a 3-acetylindole with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) can lead to the formation of α,β-unsaturated ketone derivatives (chalcones). thepharmajournal.com Other potential modifications include the reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride, or its conversion to an oxime by reaction with hydroxylamine. These reactions, while often reported for 3-acetylindoles, provide a roadmap for derivatizing the 6-acetyl functionality. researchgate.net
Substitutions on the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring can be readily functionalized through N-acylation or N-alkylation reactions.
N-Acylation: The introduction of an acyl group at the N-1 position can be achieved by reacting the indole with an acylating agent like acetic anhydride or an acyl chloride. nih.govresearchgate.net For instance, refluxing β-acetyl indole with acetic anhydride and acetic acid can yield the 1,3-diacetyl indole. researchgate.net Similarly, treatment of an indole with chloroacetyl chloride in the presence of sodium hydride in dimethylformamide yields the N-chloroacetyl derivative. nih.gov
N-Alkylation/Arylation: The indole nitrogen can also be substituted with alkyl or aryl groups. These reactions often require a base to deprotonate the N-H group, followed by reaction with an appropriate alkyl or aryl halide. Protecting groups, such as the phenylsulfonyl group, are sometimes employed. Friedel-Crafts acetylation of 1-(phenylsulfonyl)indoles proceeds at the C-3 position, and the protecting group can be subsequently removed by base hydrolysis. chemijournal.com
Introduction of Additional Substituents on the Indole Ring
Introducing further substituents onto the indole ring, particularly on the benzene (B151609) portion, is a key strategy for analogue synthesis. While the C-2 and C-3 positions have been extensively studied for C-H functionalization, regioselective modification of the C-4, C-5, and C-7 positions is more challenging due to similar reactivity. nih.gov
Modern synthetic methods, such as transition-metal-catalyzed C-H activation and functionalization, offer powerful tools for the direct introduction of substituents. organic-chemistry.org For example, palladium-catalyzed arylation has been used to introduce aryl groups at specific positions on related heterocyclic systems. nih.gov The synthesis of specifically substituted indoles can also be achieved through multi-step sequences starting from appropriately substituted precursors, such as substituted anilines in a Fischer indole synthesis or substituted 2-chlorobenzoic acids. researchgate.netresearchgate.net For instance, a synthesis based on the Diels-Alder cycloaddition of a 2H-pyran-2-one derivative, followed by an acid-catalyzed cyclization, has been used to prepare a 1-(5-methyl-1H-indol-6-yl)ethan-1-one derivative. researchgate.net Such strategies allow for the controlled introduction of functional groups onto the benzene ring of the indole core.
Biological Activity Spectrum and Pharmacological Potential of 2 6 Acetyl 1h Indol 3 Yl Acetic Acid and Its Derivatives in Experimental Models
Antimicrobial Activities
Derivatives of indole-3-acetic acid have been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. The introduction of an acetyl group, as seen in the 6-position of the indole (B1671886) ring, is a structural modification that can influence this biological activity.
Antibacterial Efficacy Studies
The antibacterial potential of indole derivatives has been a subject of significant research. Studies on various substituted indole-3-acetic acid derivatives have revealed promising activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant antibacterial action. semanticscholar.org
In one study, certain indolylbenzo[d]imidazoles showed high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) below 1 µg/mL. semanticscholar.org Specifically, compounds designated as 3ao and 3aq were highly effective against staphylococci. semanticscholar.org Another derivative, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag), exhibited a low MIC of 3.9 µg/mL against Mycobacterium smegmatis. semanticscholar.org These compounds have also been shown to possess excellent antibiofilm activity, which is crucial in combating chronic and persistent bacterial infections. semanticscholar.org
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Indole Derivatives against Various Bacterial Strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indolylbenzo[d]imidazole 3ao | Staphylococcus aureus | <1 | semanticscholar.org |
| Indolylbenzo[d]imidazole 3aq | Staphylococcus aureus | <1 | semanticscholar.org |
| Indolylbenzo[d]imidazole 3aa | Staphylococcus aureus | 3.9–7.8 | semanticscholar.org |
| Indolylbenzo[d]imidazole 3ad | Staphylococcus aureus | 3.9–7.8 | semanticscholar.org |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | semanticscholar.org |
Antifungal Efficacy Studies
The investigation into the antifungal properties of indole derivatives has yielded promising results. A study focused on novel 3-acetylindole (B1664109) derivatives, synthesized by reacting 3-acetylindole with benzaldehyde, demonstrated significant in-vitro antifungal activity. thepharmajournal.com These derivatives were tested against a panel of fungi, including Candida albicans, Rhizopus oligosporus, Gibberella fuzikuroi, and Aspergillus niger. thepharmajournal.com
The results indicated that several of the synthesized compounds exhibited antifungal activity comparable or superior to the standard antifungal agent, fluconazole. thepharmajournal.com This suggests that the 3-acetylindole scaffold is a promising starting point for the development of new antifungal agents. thepharmajournal.com
Furthermore, research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives has also revealed broad-spectrum antifungal activities against various plant pathogenic fungi. nih.gov For example, against Bipolaris maydis, several compounds exhibited significant antifungal activity with inhibition rates between 81.13% and 92.22% at a concentration of 50 mg/L. nih.gov
Table 2: Antifungal Activity of Selected 3-Indolyl-3-Hydroxy Oxindole Derivatives.
| Compound | Fungal Strain | Inhibition Rate (%) at 50 mg/L | Reference |
|---|---|---|---|
| 3t | Bipolaris maydis | 86.56 | nih.gov |
| 3u | Bipolaris maydis | 81.13 | nih.gov |
| 3v | Bipolaris maydis | 92.22 | nih.gov |
| 3w | Bipolaris maydis | 89.85 | nih.gov |
Antiviral Properties
The antiviral potential of indole derivatives has been explored against various viruses. One study highlighted the in vitro antiviral activity of a novel indole-3-carboxylic acid derivative against SARS-CoV-2. nih.gov This compound demonstrated a dose-dependent antiviral effect, completely suppressing the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.gov The calculated IC50 value for this compound was 1.84 μM. nih.gov
Another study investigated the antiviral activity of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives against influenza A and B viruses. nih.gov Several of these derivatives showed inhibitory activity against the H1N1, H3N2, and H5N1 strains of influenza A, as well as influenza B. nih.gov Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration. nih.gov
Anti-inflammatory Potential
Indole-3-acetic acid and its derivatives have been recognized for their anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory pathways.
Modulation of Inflammatory Pathways in Experimental Models
Indole-3-acetic acid (IAA), a metabolite of tryptophan, has been shown to attenuate inflammation and oxidative stress. nih.govmdpi.comnih.gov In a study using RAW264.7 macrophages, IAA significantly mitigated the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govmdpi.com
The anti-inflammatory effect of IAA is linked to its ability to induce heme oxygenase-1 (HO-1) and directly neutralize free radicals. nih.govmdpi.comnih.gov Furthermore, IAA was found to mitigate the LPS-triggered nuclear translocation of nuclear factor kappa B (NF-κB) p65, a key transcription factor in the inflammatory response. nih.govmdpi.com In silico studies have also been used to predict the anti-inflammatory activity of 2-(Sulfanylmethyl)indol-3-yl acetic acid derivatives, suggesting their potential as anti-inflammatory agents. researchgate.net The anti-inflammatory effects of acetic acid have also been observed in models of colitis, where it can modulate the NF-κB/NLRP3 inflammasome pathway. nih.gov
Comparative Studies with Known Anti-inflammatory Agents
The anti-inflammatory efficacy of novel indole derivatives has been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs). In one such study, a variety of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid were synthesized and screened for their anti-inflammatory activities. nih.gov These compounds were found to have a longer duration of action and showed residual activity that exceeded that of the standard drug, indomethacin (B1671933). nih.gov One particular compound, 6x, demonstrated a 94% inhibition of acetic acid-induced writhing, a common model for assessing analgesic and anti-inflammatory effects. nih.gov
Anticancer and Antiproliferative Activities
Evaluation in Various Cancer Cell Lines (In Vitro)
No studies detailing the evaluation of 2-(6-acetyl-1H-indol-3-yl)acetic acid against cancer cell lines were found.
Assessment of Antiproliferative Effects in Experimental Cancer Models
No data from experimental cancer models involving this compound are available.
Antioxidant Properties
Radical Scavenging Assays (e.g., DPPH, ABTS)
No studies assessing the radical scavenging potential of this compound through DPPH, ABTS, or similar assays have been published.
Inhibition of Microsomal Lipid Peroxidation
There is no available research on the effect of this compound on microsomal lipid peroxidation.
Enzyme Modulation and Receptor Ligand Activity
No information has been published regarding the interaction of this compound with enzymes or biological receptors.
Cholinesterase (BChE) Inhibition Studies
Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The indole scaffold has been extensively explored for the development of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.
A variety of indole-based compounds have demonstrated significant inhibitory activity against BChE. For instance, a series of synthesized indole-based thiadiazole derivatives exhibited potent inhibition of both AChE and BChE, with IC50 values in the micromolar range. acs.orgnih.gov Specifically, certain derivatives with fluoro substitutions on a phenyl ring attached to the thiadiazole core were identified as highly potent inhibitors. acs.org
Furthermore, hybrid molecules incorporating the indole moiety have shown promise. Tacrine-indole heterodimers were designed as dual inhibitors of cholinesterases and β-amyloid formation, with some compounds showing IC50 values in the nanomolar range for AChE inhibition. acs.org Similarly, indole-isoxazole carbohydrazides have been synthesized and screened, with some derivatives showing high potency and selectivity for AChE. acs.org The natural alkaloid boldine (B1667363) has also been reported to inhibit both AChE and BChE through a noncompetitive mechanism. semanticscholar.org
These findings underscore the potential of the indole framework as a basis for the design of novel and effective cholinesterase inhibitors.
Table 1: Examples of Indole Derivatives as Cholinesterase Inhibitors
| Compound Class | Target Enzyme(s) | Potency (IC50) | Reference |
| Indole-based thiadiazoles | AChE, BChE | Micromolar range | acs.orgnih.gov |
| Tacrine-indole heterodimers | AChE | Nanomolar range | acs.org |
| Indole-isoxazole carbohydrazides | AChE | Micromolar range | acs.org |
Diacylglycerol Kinase Gamma (DGKγ) Inhibition
Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol to produce phosphatidic acid. The gamma isoform, DGKγ, is predominantly expressed in the brain and is implicated in various neuronal functions. acs.orgmdpi.com Consequently, inhibitors of DGKγ are of significant interest for the potential treatment of neurological disorders.
Recent research has identified 3-acetyl-indole derivatives as promising candidates for the development of DGKγ inhibitors. acs.orgmdpi.com In a study focused on developing novel imaging agents for DGKγ, a series of these derivatives were synthesized and evaluated for their inhibitory activity. mdpi.com One particular compound, 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide, demonstrated potent inhibitory activity against DGKγ with an IC50 value of 30 nM. acs.org This highlights the potential of the indole scaffold in the design of selective and potent DGKγ inhibitors.
Cannabinoid Receptor Type 2 (CB2) Ligand Binding
The cannabinoid receptor type 2 (CB2) is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neuropathic pain, with the advantage of lacking the psychoactive effects associated with CB1 receptor activation. The indole scaffold has been instrumental in the development of selective CB2 receptor ligands.
Several classes of indole derivatives have been identified as high-affinity CB2 ligands. Notably, cannabimimetic indoles such as L768242 and JWH-015 have demonstrated high affinity for the CB2 receptor with significantly lower affinity for the CB1 receptor. Extensive structure-activity relationship (SAR) studies on 3-(1-naphthoyl)indoles have led to the identification of numerous potent and selective CB2 ligands, including JWH-151 and JWH-229.
More recent strategies have involved the conformational restriction of indole-based designer drugs, which has successfully yielded selective and biased CB2 agonists with potential neuroprotective effects. These findings collectively establish the indole framework as a versatile platform for the design of novel CB2 receptor modulators.
Table 2: Examples of Indole-Based CB2 Receptor Ligands
| Compound | Receptor Selectivity | Reference |
| L768242 | High for CB2 | |
| JWH-015 | High for CB2 | |
| JWH-151 | Selective for CB2 | |
| JWH-229 | Selective for CB2 |
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. The development of aromatase inhibitors (AIs) has been a significant focus in cancer research, and indole derivatives have emerged as a promising class of non-steroidal AIs.
Several studies have demonstrated the aromatase inhibitory potential of various indole-based compounds. For instance, indole aryl sulfonamides have been developed as effective AIs. Research has also shown that 2-aryl indoles bearing an electron-withdrawing group at the C-3 position exhibit potent aromatase inhibition.
Furthermore, 2-methyl indole hydrazones have been investigated and found to be more potent aromatase inhibitors than the natural indole derivative, melatonin. The incorporation of a triazole moiety into the indole scaffold has also been explored as a strategy for developing new AIs. Additionally, bis- and tris-indole sulfonamides have been reported to possess aromatase inhibitory activity. These diverse examples highlight the versatility of the indole nucleus in the design of novel aromatase inhibitors.
CB1 Receptor Allosteric Modulation
Allosteric modulation of the cannabinoid receptor type 1 (CB1) offers a novel therapeutic approach that may provide a more refined control over the endocannabinoid system compared to direct orthosteric agonists or antagonists, potentially avoiding some of the undesirable side effects. The indole scaffold was central to the initial discovery of CB1 receptor allosteric modulators.
Compounds such as Org27569, Org29647, and Org27759, all indole derivatives, were the first molecules identified to bind to an allosteric site on the CB1 receptor. mdpi.com These compounds can act as either positive or negative allosteric modulators, depending on the specific ligand and the functional assay being used. mdpi.com The indole-2-carboxamide structure, in particular, has been identified as a valuable scaffold for the development of new CB1 allosteric modulators.
Positive allosteric modulators (PAMs) are of particular interest as they can enhance the therapeutic effects of endogenous cannabinoids or exogenously administered agonists while potentially having a better safety profile. The ongoing research into indole-based CB1 allosteric modulators holds promise for the development of novel therapeutics for a range of conditions.
Other Investigated Biological Activities
Anticonvulsant Effects
Epilepsy is a common neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The indole ring is a structural feature present in various compounds that have demonstrated anticonvulsant properties.
Several studies have reported the anticonvulsant activity of different classes of indole derivatives. For example, tetracyclic indole derivatives have been synthesized and shown to possess significant anticonvulsant activity in the maximal electroshock (MES) seizure model in rats. In another study, indole derivatives incorporating oxazolone (B7731731) or imidazolone (B8795221) moieties displayed notable activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models.
The indole nucleus is recognized as a key pharmacophore in the development of anticonvulsant agents, and its presence in a molecule can contribute to a broad spectrum of anticonvulsant activity. The structural versatility of the indole ring allows for the design of novel compounds with the potential to interact with various targets involved in seizure generation and propagation.
Antimalarial Activity
The indole scaffold is a crucial component in the development of new antimalarial agents, with many derivatives showing potent activity against Plasmodium falciparum, the parasite responsible for malaria. Various synthetic indole derivatives have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
Research into indole-based compounds has identified several mechanisms of action. A primary target is the inhibition of hemozoin formation, a process essential for the parasite's survival. The natural indoloquinoline alkaloid, cryptolepine, for instance, is known to bind to heme and disrupt this pathway. Other indole derivatives are believed to function through novel mechanisms, such as the dysregulation of the parasite's sodium and osmotic homeostasis by inhibiting the PfATP4 enzyme.
Studies on specific indole derivatives have yielded promising results. For example, conjugates of indole with tyrosine residues, such as indole-3-glyoxyl tyrosine derivatives, have shown significant antiplasmodial activity. Similarly, pyridyl-indole hybrids have been synthesized and screened, with several compounds exhibiting IC50 values in the low micromolar range against both D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of P. falciparum. While direct studies on this compound are not prominent, the consistent antimalarial activity across a wide range of indole-based structures underscores the potential of this chemical class.
| Compound Class | Specific Derivative Example | Target/Strain | IC50 (µM) |
|---|---|---|---|
| Indole-3-glyoxyl Tyrosine | Compound 14a | P. falciparum (3D7) | 1.3 |
| Indole-3-glyoxyl Tyrosine | Compound 14b | P. falciparum (3D7) | 3.7 |
| Pyridyl-indole Hybrids | Various Derivatives | P. falciparum (D6) | 1.47 - 9.23 |
| P. falciparum (W2) | 1.16 - 7.66 |
Anti-HIV Activity
Indole derivatives represent a significant and promising scaffold in the design and development of novel therapeutics against the human immunodeficiency virus (HIV). mdpi.com The versatility of the indole framework has allowed for the creation of compounds that can inhibit various critical HIV enzymes, including reverse transcriptase, integrase, and protease. mdpi.com In fact, some indole-based agents, such as delavirdine, have been successfully used in clinical settings for the treatment of HIV/AIDS, highlighting the therapeutic value of this chemical family. mdpi.com
Research has explored a variety of indole structures for their anti-HIV potential. For instance, a series of synthesized indole-3-carbaldehyde derivatives were evaluated for their ability to inhibit HIV-1 integrase. Among them, several compounds demonstrated significant inhibition, with one in particular, compound 8b, showing potent activity against the HIV-1 strain IIIB with an IC50 value of 3.16 µM. Further testing revealed that this compound was also active against a mutant reverse transcriptase strain.
In another study, indole-2-carboxylic acid derivatives were developed as novel HIV-1 integrase strand transfer inhibitors, demonstrating the broad applicability of the indole core in targeting different aspects of the viral life cycle. researchgate.net Although specific anti-HIV data for this compound is not detailed in the literature, the consistent and potent activity of its structural relatives strongly suggests that this compound class warrants further investigation as a source of new anti-HIV agents. mdpi.comresearchgate.net
| Compound Class | Specific Derivative | Target/Strain | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Indole-3-carbaldehyde Derivative | Compound 8b | HIV-1 (IIIB) | 3.16 | - |
| Reverse Transcriptase (E138K) | 2.43 | 3 | ||
| Indole-3-carbaldehyde Derivatives | Compounds 8b, 8c, 8g | HIV-1 Integrase | ≤5.32 | - |
Chelating Properties
Indole-3-acetic acid (IAA) has demonstrated the ability to act as a chelating agent, forming complexes with metal ions. Specific studies have focused on its interaction with iron(III). Research indicates that IAA forms a stable complex with Fe(III). researchgate.netresearchgate.net
The mechanism of this chelation is noteworthy. Spectroscopic data provide evidence that the coordination of iron(III) is not limited to the carboxylic oxygen donor atom of the acetic acid side chain. researchgate.net The interaction also involves the conjugated π-electronic system of the indole ring's pyrrole (B145914) moiety. researchgate.netresearchgate.net This dual mode of coordination, involving both the side chain and the ring system, contributes to the stability of the resulting complex. researchgate.net This property is significant as the ability to chelate metal ions like iron can influence biological processes and is a key feature in the mechanism of some therapeutic agents. The coordination behavior of IAA has also been reported with other transition elements. researchgate.net
Immunomodulatory Effects
Indole-3-acetic acid (IAA), the parent compound of the this compound, exhibits significant immunomodulatory and anti-inflammatory properties. researchgate.netnih.govnih.govtandfonline.com As a metabolite of tryptophan produced by gut microbiota, IAA plays a role in modulating intestinal homeostasis and mucosal immunity. nih.gov
Experimental studies in macrophage cell lines (RAW264.7) have shown that IAA can effectively attenuate inflammatory responses induced by lipopolysaccharide (LPS). researchgate.nettandfonline.com Specifically, IAA significantly reduces the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). researchgate.nettandfonline.com Furthermore, it mitigates the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of oxidative stress and inflammation. researchgate.nettandfonline.com
The underlying mechanism for these effects involves the induction of Heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. researchgate.nettandfonline.com The anti-inflammatory action of IAA on IL-1β and IL-6 expression was found to be dependent on HO-1 activity. researchgate.nettandfonline.com Additionally, IAA can mitigate the nuclear translocation of NF-κB p65, a critical transcription factor that governs the expression of many pro-inflammatory genes. researchgate.net These findings highlight that IAA and potentially its derivatives possess the ability to modulate immune responses by suppressing key inflammatory pathways and mediators. researchgate.netresearchgate.netnih.gov
| Activity | Key Findings | Mechanism |
|---|---|---|
| Anti-inflammatory | Significantly reduces expression of IL-1β, IL-6, and MCP-1. researchgate.nettandfonline.com | HO-1 dependent pathway. researchgate.nettandfonline.com |
| Anti-oxidative | Decreases generation of ROS and NO. researchgate.nettandfonline.com | Direct free radical scavenging. researchgate.net |
| Signaling Pathway Modulation | Inhibits LPS-induced nuclear translocation of NF-κB p65. researchgate.net | Suppression of key inflammatory transcription factor. |
Molecular Mechanisms of Action and Target Identification
Elucidation of Cellular and Subcellular Targets
The biological effects of indole-3-acetic acid derivatives are initiated by their interaction with specific cellular and subcellular targets. For the parent compound, IAA, a primary mechanism in the context of anticancer activity involves its oxidative activation by peroxidases, such as horseradish peroxidase (HRP). This reaction generates cytotoxic free radical species, including indolyl, skatolyl, and peroxyl radicals. wjgnet.comresearchgate.net These reactive oxygen species (ROS) can subsequently induce lipid peroxidation in cellular membranes and cause DNA strand breaks and adducts, leading to cell death. researchgate.net
Conversely, in non-cancerous cells, IAA has demonstrated protective effects against oxidative stress. In human dental pulp stem cells, IAA was found to attenuate hydrogen peroxide (H₂O₂)-induced damage by modulating the AKT signaling pathway. nih.gov This protective role involves the increased expression of the transcription factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and its downstream antioxidant target, Heme Oxygenase 1 (HO-1). nih.gov While the precise targets of 2-(6-acetyl-1H-indol-3-yl)acetic acid have not been definitively identified, its structural similarity to IAA suggests it may also interact with peroxidases and key proteins within signaling pathways like AKT/Nrf2.
Interaction with Signal Transduction Pathways
The biological outcomes of this compound are mediated through its influence on complex intracellular signal transduction pathways, particularly those governing cell survival, proliferation, and death.
Table 1: Known Interactions of Indole-3-acetic acid (IAA) with MAPK Pathway Components
| Interacting Protein/Pathway | System/Cell Type | Observed Effect | Reference |
| p38 MAP Kinase | G361 Human Melanoma Cells | Activation | wjgnet.com |
| c-Jun N-terminal Kinase (JNK) | G361 Human Melanoma Cells | Activation | wjgnet.com |
| MPK3 / MPK6 | Arabidopsis thaliana (Plant) | Interaction and Phosphorylation of downstream targets | nih.gov |
Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis. A key feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Indole-3-acetic acid has been shown to be a potent inducer of apoptosis, particularly through its activation of the caspase cascade. wikipedia.org The IAA/HRP system is known to trigger the activation of initiator caspases, specifically caspase-8 and caspase-9. This leads to the subsequent activation of the executioner caspase, caspase-3, which is responsible for cleaving key cellular proteins and orchestrating the dismantling of the cell. wikipedia.org
In other contexts, IAA can have a protective, anti-apoptotic role. In human dental pulp stem cells subjected to oxidative stress, IAA treatment was found to decrease levels of cleaved caspase-3. nih.gov This protective effect was also associated with the downregulation of the pro-apoptotic gene BAX and the upregulation of the anti-apoptotic gene BCL-2. nih.gov This dual pro- and anti-apoptotic capability highlights the context-dependent nature of IAA's interaction with cell death machinery. The 6-acetyl derivative likely shares this ability to modulate apoptotic pathways, with the specific outcome depending on the cellular environment and the presence of activating enzymes.
Table 2: Effects of Indole-3-acetic acid (IAA) on Apoptotic Markers
| Apoptotic Marker | System/Cell Type | Effect of IAA Treatment | Reference |
| Caspase-8 | Mammalian Cells | Activation (with HRP) | wikipedia.org |
| Caspase-9 | Mammalian Cells | Activation (with HRP) | wikipedia.org |
| Caspase-3 | Mammalian Cells | Activation (with HRP) | wikipedia.org |
| Cleaved Caspase-3 | H₂O₂-damaged hDPSCs | Decrease | nih.gov |
| BAX (pro-apoptotic) | H₂O₂-damaged hDPSCs | Decrease | nih.gov |
| BCL-2 (anti-apoptotic) | H₂O₂-damaged hDPSCs | Increase | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological potency. For indole-3-acetic acid derivatives, SAR studies have explored the impact of various substituents on the indole (B1671886) core and the acetic acid side chain.
The biological activity of indole-3-acetic acid derivatives can be significantly altered by the addition of different functional groups to the indole ring. Studies on a series of indole acetic acid sulfonate derivatives demonstrated that while the core indole, carboxamide, and sulfonate groups provided a baseline inhibitory activity against ectonucleotidases, specific substitutions on the main scaffold dramatically increased potency. rsc.org For instance, the addition of a biphenyl (B1667301) ring to the structure increased the inhibitory activity against the h-ENPP1 enzyme by 57-fold compared to the standard inhibitor. rsc.org Similarly, research into indole-3-acetamides as antihyperglycemic agents showed that various halide, methanethiol, alkyl, and alkoxy groups on an attached phenyl ring were responsible for their inhibitory activity against the α-amylase enzyme. nih.gov These findings underscore that modifications to the periphery of the indole acetic acid scaffold are a key determinant of both target specificity and biological potency.
Specific experimental data detailing the precise role of the acetyl group at the C-6 position of this compound is not extensively documented. However, based on fundamental principles of medicinal chemistry, its influence can be postulated. An acetyl group is a moderately electron-withdrawing group via resonance, which can alter the electron density of the entire indole ring system. This change in electronic character can influence the molecule's ability to participate in crucial interactions with biological targets, such as pi-stacking or cation-pi interactions.
Furthermore, the acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming an additional point of contact within a receptor's binding site, which could enhance binding affinity and potency. Sterically, the presence of the acetyl group at C-6 adds bulk to one side of the indole ring, which may either facilitate a more favorable binding conformation or, conversely, create steric hindrance that prevents binding to certain targets. This substituent could also influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability.
Impact of the Acetic Acid Side Chain at C-3
The acetic acid side chain at the C-3 position is a defining feature of the indole-3-acetic acid class of molecules and is crucial for their biological activity. This moiety provides a carboxylic acid group that can engage in vital molecular interactions, such as hydrogen bonding and ionic interactions with amino acid residues in the binding pockets of target proteins.
For the parent molecule, IAA, this side chain is essential for its function as an auxin. It allows the molecule to fit into the binding pocket of its receptor and interact with key residues, initiating a signaling cascade. The length and chemical nature of this side chain are critical; for instance, altering it to indole-3-propionic or indole-3-butyric acid can change the compound's activity and how it is metabolized by enzymes. nih.gov
Computational Chemistry and Molecular Docking Studies
No computational chemistry or molecular docking studies specifically investigating this compound have been found in the available scientific literature. Such studies are powerful tools for predicting how a ligand (in this case, the indole derivative) might interact with a protein target at a molecular level.
Molecular docking simulations for other indole derivatives have been successfully used to predict their binding modes and affinities for various enzymes and receptors. nih.govsemanticscholar.orgjocpr.com This type of analysis helps researchers understand the structural basis of a compound's activity and can guide the design of new, more potent molecules.
Ligand-Protein Interaction Analysis
A ligand-protein interaction analysis, derived from molecular docking, would detail the specific non-covalent interactions between this compound and its target protein. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. The carboxylic acid group of the acetic acid side chain and the acetyl group at C-6 would be primary sites for such interactions.
Hydrophobic Interactions: Involving the nonpolar parts of the molecule, such as the indole ring system, and hydrophobic pockets within the protein.
Pi-Stacking: Aromatic interactions between the indole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals Forces: General attractive or repulsive forces between the molecule and the protein.
Without a known protein target and corresponding docking studies for this compound, a detailed interaction analysis cannot be performed.
Prediction of Binding Affinities
The prediction of binding affinity is a key outcome of molecular docking studies. This is often expressed as a docking score or a calculated binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. walisongo.ac.id A lower binding energy value typically indicates a more stable and favorable interaction. These predicted affinities can be correlated with experimental data, such as IC50 or Ki values, to validate the computational model.
As no molecular docking studies for this compound are available, there is no data on its predicted binding affinities to any biological target.
Advanced Methodologies for Characterization and Evaluation
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of novel compounds. By interacting with electromagnetic radiation, molecules like 2-(6-acetyl-1H-indol-3-yl)acetic acid produce unique spectra that serve as molecular fingerprints.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are used to map out the connectivity of atoms.
¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule based on their unique chemical environments. The spectrum for this compound would be expected to show distinct signals for the protons on the indole (B1671886) ring, the acetyl group, the acetic acid side chain, and the N-H proton. The splitting patterns (multiplicity) and integration values of these signals would confirm the arrangement of adjacent protons.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, with each unique carbon environment producing a distinct signal. The spectrum would show characteristic peaks for the carbonyl carbons of the acetyl and carboxylic acid groups, the sp²-hybridized carbons of the indole ring, the methyl carbon of the acetyl group, and the methylene (B1212753) carbon of the acetic acid side chain.
Expected NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂-COOH | ~3.7 | ~31 |
| -CH₂-COOH | - | ~173 |
| Indole H-2 | ~7.2 | ~124 |
| Indole C-3 | - | ~109 |
| Indole H-4 | ~7.8 | ~120 |
| Indole H-5 | ~7.6 | ~122 |
| Indole C-6 | - | ~132 |
| Indole H-7 | ~7.4 | ~112 |
| -CO-CH₃ | ~2.6 | ~28 |
| -CO-CH₃ | - | ~198 |
| Indole N-H | ~11.0 | - |
Note: The chemical shifts are estimated based on data for structurally similar compounds like indole-3-acetic acid and substituted indoles. Actual experimental values may vary depending on the solvent and other conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.
Characteristic IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| N-H (Indole) | 3300-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=O (Ketone, Acetyl) | 1670-1690 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
The presence of these distinct peaks provides strong evidence for the compound's molecular structure. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₁NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass would be calculated, and the fragmentation pattern would likely show characteristic losses, such as the loss of the carboxyl group (-COOH) or the entire acetic acid side chain. nih.govmassbank.eu
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for molecules containing chromophores (light-absorbing groups). The indole ring system in this compound acts as a chromophore. The UV spectrum is expected to show characteristic absorption maxima (λmax), typically around 220 nm and 280 nm, which are indicative of the electronic transitions within the indole nucleus. researchgate.netresearchgate.net The presence of the acetyl group, a conjugating substituent, may cause a slight shift in these absorption bands compared to unsubstituted indole-3-acetic acid. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. nih.gov
For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. sielc.com This involves a nonpolar stationary phase (like a C18 or C8 column) and a polar mobile phase. A gradient elution, starting with a high proportion of an aqueous solvent (often containing a small amount of an acid like acetic acid or formic acid to ensure the carboxylic acid is protonated) and gradually increasing the proportion of an organic solvent (like acetonitrile (B52724) or methanol), would effectively separate the compound. mdpi.comnih.gov Purity is assessed by detecting the compound as it elutes from the column, typically using a UV detector set to one of the compound's absorption maxima (e.g., 280 nm). A pure sample should ideally result in a single, sharp, and symmetrical peak in the chromatogram.
In Vitro Assay Development and Optimization
Once the compound has been synthesized and purified, in vitro assays are developed to evaluate its biological or chemical activity in a controlled, non-living environment. Given that this compound is a derivative of indole-3-acetic acid, a well-known plant hormone (auxin), initial assays might focus on its potential effects in plant-related biological systems.
Development of an in vitro assay involves several key steps:
Target Selection: Identifying a specific biological target, such as an enzyme or a receptor involved in plant growth pathways.
Assay Principle: Choosing a method to measure the compound's effect on the target. This could be a colorimetric assay where an enzyme's activity produces a colored product, or a binding assay using fluorescence to measure interaction with a receptor. mdpi.com
Optimization: The assay conditions must be carefully optimized. This includes determining the optimal concentrations of the compound and other reagents, setting the appropriate pH and temperature, and establishing the ideal incubation time to achieve a reliable and reproducible measurement of the activity.
For example, an enzyme inhibition assay could be developed to see if this compound can modulate the activity of an enzyme involved in auxin metabolism. The optimization process would involve systematically varying experimental parameters to maximize the sensitivity and reliability of the assay.
Experimental Model Systems for Biological Evaluation
The biological evaluation of a compound like this compound would typically involve a battery of in vitro and in vivo tests to determine its pharmacological profile. These models are selected to provide insights into the compound's potential efficacy against various diseases.
In vitro cell culture models are fundamental for the initial screening of a compound's potential as an antiproliferative or antimicrobial agent. These assays are relatively high-throughput and cost-effective, allowing for the rapid assessment of a compound's activity against a range of cell lines or microbial strains.
For antiproliferative activity, a panel of human cancer cell lines is typically employed to assess the compound's cytotoxicity and its ability to inhibit cell growth. The selection of cell lines often represents different types of cancer to determine the compound's spectrum of activity. Commonly used cell lines for screening indole derivatives include:
HT-29 (Human Colorectal Adenocarcinoma): A well-characterized cell line used to study colon cancer.
MCF-7 (Human Breast Adenocarcinoma): A widely used model for breast cancer research.
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.
PC-3 (Human Prostate Adenocarcinoma): A standard cell line for prostate cancer studies.
The antiproliferative effect is often quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
For antimicrobial assays, the compound would be tested against a panel of pathogenic bacteria and fungi. This screening helps to identify the compound's spectrum of activity and its potential as an antibiotic or antifungal agent. Standard microbial strains for such screenings include:
Staphylococcus aureus : A Gram-positive bacterium that can cause a variety of infections.
Escherichia coli : A Gram-negative bacterium commonly used in microbiological research.
Pseudomonas aeruginosa : An opportunistic Gram-negative bacterium known for its resistance to antibiotics.
Candida albicans : A common fungal pathogen.
The antimicrobial activity is determined by methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Following promising in vitro results, in vivo animal models are used to evaluate the compound's efficacy and safety in a living organism. For assessing anti-inflammatory activity, the carrageenan-induced rat paw edema model is a widely accepted and utilized method.
In this model, inflammation is induced by injecting carrageenan, a seaweed polysaccharide, into the sub-plantar tissue of a rat's hind paw. This injection triggers a localized inflammatory response characterized by edema (swelling), which can be quantified by measuring the increase in paw volume or thickness over time.
The experimental protocol typically involves:
Administering the test compound (e.g., this compound) to a group of rats at various doses.
A control group receives a vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac).
After a specific period, carrageenan is injected into the paw of each rat.
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
The percentage of inhibition of edema is then calculated for the treated groups in comparison to the control group. This model helps to determine the dose-dependent anti-inflammatory effect of the compound.
Below is a hypothetical data table illustrating the kind of results that could be obtained from such a study:
| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Compound X | 25 | 0.62 ± 0.04 | 27.06% |
| Compound X | 50 | 0.45 ± 0.03 | 47.06% |
| Indomethacin | 10 | 0.38 ± 0.02 | 55.29% |
| Data are hypothetical and for illustrative purposes only. |
Microbial culture systems are essential for determining the antimicrobial spectrum of a new compound. The primary goal is to ascertain the range of microorganisms against which the compound is effective. This involves culturing a diverse panel of bacteria and fungi in the presence of the test compound.
The screening process typically utilizes standardized methods to ensure reproducibility and comparability of results. Common techniques include:
Agar (B569324) Disk-Diffusion Method: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The plate is then incubated, and the diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured. This method provides a qualitative assessment of antimicrobial activity.
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with the microorganism. The MIC is the lowest concentration that inhibits visible growth, while the MBC/MFC is the lowest concentration that results in microbial death.
A typical antimicrobial screening would include a variety of microorganisms to assess the breadth of activity, as illustrated in the hypothetical table below:
| Microorganism | Type | MIC (µg/mL) of Compound Y |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Bacillus subtilis | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus | 32 |
| Aspergillus niger | Fungus | 64 |
| Data are hypothetical and for illustrative purposes only. |
These established methodologies provide a robust framework for the comprehensive biological evaluation of novel compounds like this compound, enabling the scientific community to assess their potential therapeutic applications.
Future Perspectives and Research Directions
Rational Design of Novel 2-(6-Acetyl-1H-indol-3-yl)acetic Acid Analogues
The rational design of new analogues based on the this compound scaffold is a critical step toward enhancing its potential therapeutic properties. This approach utilizes computational tools and a deep understanding of structure-activity relationships (SAR) to create molecules with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
Future efforts will likely focus on modifying the core indole (B1671886) structure at several key positions. For instance, substitutions on the benzene (B151609) ring, alterations to the acetyl group at the 6-position, and changes to the acetic acid side chain at the 3-position could all yield novel compounds with distinct biological activities. researchgate.net Computational modeling and docking studies can predict how these structural changes will affect the molecule's interaction with specific biological targets. researchgate.net This in-silico approach helps prioritize the synthesis of compounds most likely to succeed, saving time and resources. nih.govresearchgate.net The synthesis of a series of alkoxyindole-3-acetic acid analogs has demonstrated how modifications can influence activity at specific receptors, providing a template for future design strategies. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Substitution on the indole ring | To alter electronic properties and steric interactions with the target. | Enhanced binding affinity and selectivity. |
| Modification of the acetyl group | To explore the role of this functional group in target engagement. | Improved potency or novel biological activity. |
| Alteration of the acetic acid side chain | To modify solubility, metabolic stability, and interaction with the target's binding pocket. | Better pharmacokinetic properties and efficacy. |
| Introduction of chiral centers | To investigate stereospecific interactions with biological targets. | Development of more potent and selective enantiomers. |
Exploration of New Biological Targets and Therapeutic Applications
While the specific biological targets of this compound are not yet fully elucidated, the broader class of indole derivatives is known to interact with a wide range of proteins and enzymes involved in various disease pathways. ontosight.ai Future research should aim to identify and validate novel targets for this compound and its analogues, potentially unlocking new therapeutic avenues.
High-throughput screening (HTS) campaigns against diverse panels of biological targets, including receptors, enzymes, and ion channels, could rapidly identify potential areas of activity. Given that related indole acetic acid derivatives have shown promise as ectonucleotidase inhibitors for cancer therapy and as agents targeting the aryl hydrocarbon receptor (AHR) to modulate gut motility, these pathways represent logical starting points. nih.govresearchgate.netrsc.org Furthermore, the anti-inflammatory, antibacterial, and anticancer effects observed in similar indole compounds suggest that targets within these domains are worth investigating. ontosight.airesearchgate.net For example, some indole-3-acetamide (B105759) derivatives have been identified as potential antihyperglycemic agents through the inhibition of the α-amylase enzyme. nih.gov
| Potential Therapeutic Area | Known Activity of Related Compounds | Potential Biological Targets |
| Oncology | Ectonucleotidase inhibition, anti-proliferative effects. rsc.org | ENPP1, ENPP3, CD73 (ecto-5'-nucleotidase). rsc.org |
| Inflammatory Diseases | Modulation of innate cytokines. mdpi.com | Cyclooxygenase (COX) enzymes, cytokine receptors. mdpi.com |
| Infectious Diseases | Antibacterial activity against various strains. researchgate.netresearchgate.net | Bacterial enzymes essential for survival. |
| Metabolic Disorders | α-Amylase inhibition. nih.gov | α-Amylase, Peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov |
| Neurological Disorders | Interaction with neurotransmitter receptors. | Serotonin receptors, Acetylcholinesterase. researchgate.netwikipedia.org |
Integration of Omics Technologies in Research
To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. Genomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the molecular changes induced by the compound in cells and organisms.
For example, treating cancer cell lines with the compound and subsequently analyzing changes in protein expression (proteomics) could reveal its mechanism of action and identify novel biomarkers of response. Metabolomics could be used to study how the compound is metabolized and how it alters cellular metabolic pathways. nih.govnih.gov Genomic studies could help identify genetic factors that influence sensitivity to the compound. This integrated approach can accelerate the identification of biological targets and pathways, elucidate mechanisms of action, and support the development of personalized medicine strategies. nih.govresearchgate.net
Development of Advanced Delivery Systems for Experimental Studies
The physicochemical properties of this compound, such as its solubility and stability, will influence its bioavailability and effectiveness in experimental models. Developing advanced delivery systems can help overcome potential limitations and ensure that the compound reaches its intended biological target in a controlled manner.
For instance, if the compound has poor aqueous solubility, formulation strategies such as encapsulation in nanoparticles, liposomes, or layered metal hydroxide (B78521) nanohybrids could enhance its delivery. elsevierpure.com For studies investigating effects on the gastrointestinal tract, colon-targeted delivery systems, like those developed for indole-3-acetic acid using chitosan (B1678972) and Eudragit S-100 coatings, could be adapted. nih.govresearchgate.net These systems protect the compound from the acidic environment of the stomach and ensure its release in the lower intestine. researchgate.net Such advanced delivery platforms are crucial for obtaining reliable and reproducible results in preclinical research and for simulating the effects of enterogenous metabolites. nih.gov
Collaborative and Interdisciplinary Research Initiatives
The multifaceted research required to fully explore the potential of this compound necessitates a collaborative and interdisciplinary approach. Progress in this field will be significantly enhanced by forging partnerships between experts in various disciplines.
Effective research initiatives will bring together medicinal chemists for the synthesis of novel analogues rsc.org, computational biologists for molecular modeling and SAR studies nih.gov, pharmacologists for biological screening and mechanism of action studies, and material scientists for the development of advanced delivery systems. elsevierpure.com Such collaborations foster innovation and provide the comprehensive expertise needed to navigate the complex path of drug discovery and development, from initial compound design to preclinical validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(6-acetyl-1H-indol-3-yl)acetic acid, and how can intermediates be optimized?
- Methodology : The synthesis typically involves Friedel-Crafts acetylation of indole derivatives. For example, 6-acetylindole can be synthesized via acetylation of indole using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃). Subsequent alkylation at the 3-position with bromoacetic acid under basic conditions yields the target compound. Optimization includes monitoring reaction temperature (60–80°C) and catalyst stoichiometry to minimize side products like over-acetylated derivatives .
- Validation : Use TLC or HPLC to track reaction progress, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Identify acetyl (-COCH₃) and acetic acid (-CH₂COOH) substituents. The indole NH proton appears as a broad singlet (~δ 10–12 ppm), while acetyl methyl protons resonate at δ 2.5–2.7 ppm .
- FT-IR : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹ for acetyl and carboxylic acid) .
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .
Q. What storage conditions ensure the compound’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
